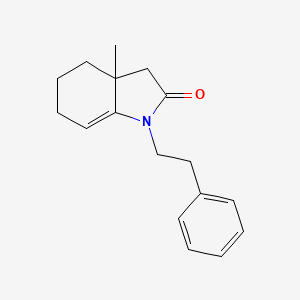
3a-Methyl-1-(2-phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a-Methyl-1-(2-phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one is an organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a hexahydroindole core with a methyl group at the 3a position and a phenylethyl group at the 1 position. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a-Methyl-1-(2-phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted phenylethylamine with a suitable cyclizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3a-Methyl-1-(2-phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3a-Methyl-1-(2-phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3a-Methyl-1-(2-phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3a-Methyl-1-(2-phenylethyl)-3,4,5,6-tetrahydroindol-2-one
- 3-Methylfentanyl
- Fentanyl analogs
Uniqueness
3a-Methyl-1-(2-phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one is unique due to its specific structural features, such as the hexahydroindole core and the positioning of the methyl and phenylethyl groups. These structural characteristics contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Biological Activity
3a-Methyl-1-(2-phenylethyl)-1,3,3a,4,5,6-hexahydro-2H-indol-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound has a complex structure characterized by a hexahydroindole framework with a phenethyl substituent. Its molecular formula is C18H23N and it can be represented as follows:
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
1. Antioxidant Activity
The compound has shown promising antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation. For instance, one study reported an IC50 value of 135 ± 9 μM for lipid peroxidation inhibition compared to 58 ± 8 μM for α-tocopherol .
2. Anti-inflammatory Effects
In cellular models, the compound significantly reduced lipopolysaccharide (LPS)-induced TNF-α release in mouse peritoneal macrophages and human peripheral blood mononuclear cells (PBMCs). This suggests a potential role in mitigating inflammatory responses .
3. Cytotoxicity
The compound's cytotoxic effects have been evaluated against various cancer cell lines. It exhibited moderate cytotoxicity at higher concentrations but maintained selectivity against non-cancerous cells . Further studies are needed to elucidate the specific mechanisms underlying its anticancer effects.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Radical Scavenging : The presence of electron-donating groups in its structure may enhance its ability to neutralize reactive oxygen species (ROS) and prevent oxidative damage.
- Receptor Interaction : Preliminary studies suggest that it may interact with various receptors involved in inflammatory pathways, although specific receptor targets remain to be fully characterized.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:
Data Summary Table
Properties
CAS No. |
651315-17-2 |
|---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
3a-methyl-1-(2-phenylethyl)-3,4,5,6-tetrahydroindol-2-one |
InChI |
InChI=1S/C17H21NO/c1-17-11-6-5-9-15(17)18(16(19)13-17)12-10-14-7-3-2-4-8-14/h2-4,7-9H,5-6,10-13H2,1H3 |
InChI Key |
KXJDNUFIOJBDGG-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC=C1N(C(=O)C2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















